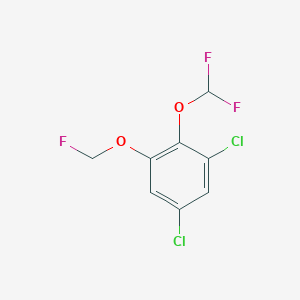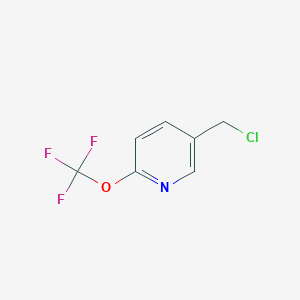
5-(Chloromethyl)-2-(trifluoromethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-2-(trifluoromethoxy)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chloromethyl group at the 5-position and a trifluoromethoxy group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(trifluoromethoxy)pyridine typically involves the introduction of the chloromethyl and trifluoromethoxy groups onto a pyridine ring. One common method involves the chloromethylation of 2-(trifluoromethoxy)pyridine using formaldehyde and hydrochloric acid under acidic conditions. Another approach is the direct trifluoromethoxylation of 5-(chloromethyl)pyridine using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)-2-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
Applications De Recherche Scientifique
5-(Chloromethyl)-2-(trifluoromethoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-2-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to potential inhibition of enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethoxy)pyridine: Lacks the chloromethyl group, resulting in different reactivity and applications.
5-(Chloromethyl)pyridine: Lacks the trifluoromethoxy group, affecting its lipophilicity and biological activity.
5-(Bromomethyl)-2-(trifluoromethoxy)pyridine: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity in nucleophilic substitution reactions.
Uniqueness
5-(Chloromethyl)-2-(trifluoromethoxy)pyridine is unique due to the presence of both the chloromethyl and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. The combination of these groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C7H5ClF3NO |
|---|---|
Poids moléculaire |
211.57 g/mol |
Nom IUPAC |
5-(chloromethyl)-2-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C7H5ClF3NO/c8-3-5-1-2-6(12-4-5)13-7(9,10)11/h1-2,4H,3H2 |
Clé InChI |
VKKSOPUMOHVKMR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1CCl)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 8-(trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14047554.png)
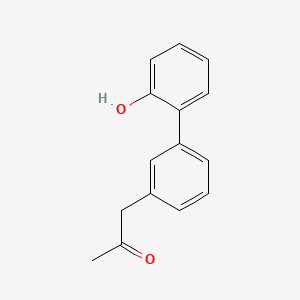
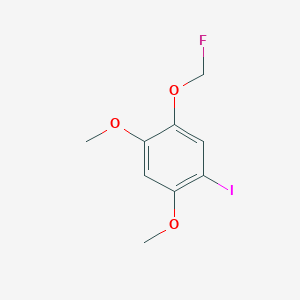

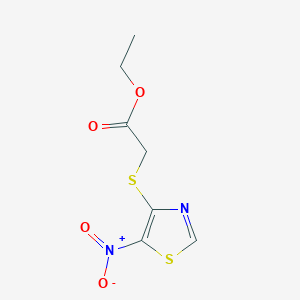
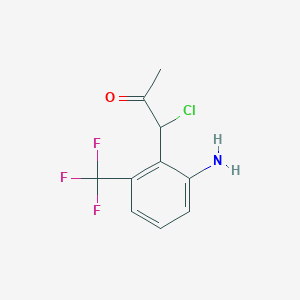
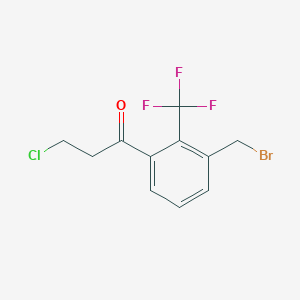

![2-Pyrimidinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B14047623.png)


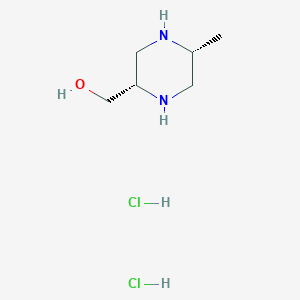
![Boc-Ala[2-Bim(1-Me)]-OH](/img/structure/B14047641.png)
